molecular formula C10H22O2 B14365906 3,4-Dimethyloctane-1,3-diol CAS No. 90157-22-5

3,4-Dimethyloctane-1,3-diol

Cat. No.: B14365906
CAS No.: 90157-22-5
M. Wt: 174.28 g/mol
InChI Key: UYHLEIHXFCIPIN-UHFFFAOYSA-N
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Description

3,4-Dimethyloctane-1,3-diol is an organic compound belonging to the class of alkanes It is characterized by the presence of two methyl groups attached to the third and fourth carbon atoms of an octane chain, with hydroxyl groups on the first and third carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyloctane-1,3-diol typically involves the alkylation of octane derivatives followed by hydroxylation. One common method is the reaction of 3,4-dimethyloctane with a suitable oxidizing agent to introduce hydroxyl groups at the desired positions. The reaction conditions often include the use of catalysts and controlled temperature to ensure selective hydroxylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation and hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethyloctane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes or other derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

3,4-Dimethyloctane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethyloctane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions. The pathways involved may include metabolic processes where the compound is converted into active metabolites.

Comparison with Similar Compounds

    3,4-Dimethyloctane: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.

    1,3-Octanediol: Has hydroxyl groups on the first and third carbon atoms but lacks the methyl groups.

    3,4-Dimethylhexane-1,3-diol: A shorter chain analogue with similar functional groups.

Uniqueness: 3,4-Dimethyloctane-1,3-diol is unique due to the combination of its branched structure and the presence of hydroxyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

90157-22-5

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

IUPAC Name

3,4-dimethyloctane-1,3-diol

InChI

InChI=1S/C10H22O2/c1-4-5-6-9(2)10(3,12)7-8-11/h9,11-12H,4-8H2,1-3H3

InChI Key

UYHLEIHXFCIPIN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)C(C)(CCO)O

Origin of Product

United States

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